3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol
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Overview
Description
3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is a complex heterocyclic compound that belongs to the class of benzimidazoquinazolinones. This compound is characterized by its fused ring structure, which includes a benzimidazole and quinazoline moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties .
Preparation Methods
The synthesis of 3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE can be achieved through a green synthetic route using molybdate sulfuric acid (MSA) as a catalyst. This method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds under solvent-free conditions. The use of MSA as a catalyst not only enhances the reaction efficiency but also ensures environmentally benign conditions and higher product yields .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinazoline moieties.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antioxidant and anticancer agent in various in vitro studies.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, particularly in cancer treatment.
Mechanism of Action
The mechanism by which 3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE exerts its effects involves interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Compared to other similar compounds, 3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE stands out due to its unique fused ring structure and the presence of both benzimidazole and quinazoline moieties. Similar compounds include:
Quinazolinones: Known for their luminescent properties and applications in bioimaging.
Thiazoloquinazolines: These compounds have shown significant antifungal and antioxidant activities.
Pyrazoloquinazolines: These are explored for their potential as protein kinase inhibitors.
Properties
Molecular Formula |
C24H19N3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C24H19N3O2/c28-20-14-16(21-11-6-12-29-21)13-18-22(20)23(15-7-2-1-3-8-15)27-19-10-5-4-9-17(19)25-24(27)26-18/h1-12,16,23H,13-14H2,(H,25,26) |
InChI Key |
AWLBFHSWHGXHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5)C6=CC=CO6 |
Origin of Product |
United States |
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